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molecular formula C10H10F2O2 B3183410 4-(2,4-Difluorophenyl)butanoic acid CAS No. 110931-78-7

4-(2,4-Difluorophenyl)butanoic acid

Cat. No. B3183410
M. Wt: 200.18 g/mol
InChI Key: IFFOGNBDGRXWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112851

Procedure details

120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide are stirred to homogeneity at 60°. 43 g of 4-(2,4-Difluorophenyl)butyric acid are added and the mixture stirred for 11/2 hours at 80°, poured onto ice-water and extracted with ether. The combined organic phases are washed with sodium carbonate solution and sodium chloride solution, dried, stirred with a little active charcoal and evaporated. The crude product can be purified by silica gel chromatography (eluant:hexane/ethylacetate=4/1) or vacuum sublimation at 0.65 mbar/100°, m.p. 89°-91°.
[Compound]
Name
Polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[F:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[CH2:23][CH2:24][CH2:25][C:26]([OH:28])=O>>[F:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[C:18]2[C:17]=1[CH2:23][CH2:24][CH2:25][C:26]2=[O:28]

Inputs

Step One
Name
Polyphosphoric acid
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)CCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 11/2 hours at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic phases are washed with sodium carbonate solution and sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
stirred with a little active charcoal
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product can be purified by silica gel chromatography (eluant:hexane/ethylacetate=4/1) or vacuum sublimation at 0.65 mbar/100°, m.p. 89°-91°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C2CCCC(C2=CC(=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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